molecular formula C10H12Cl3NO2 B2558348 (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride CAS No. 880347-78-4

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

Cat. No.: B2558348
CAS No.: 880347-78-4
M. Wt: 284.56
InChI Key: NOTFEHXAVUQWDQ-SBSPUUFOSA-N
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Description

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative with a molecular formula of C₁₀H₁₂Cl₃NO₂ and a molecular weight of 284.57 g/mol . The compound features a 3,4-dichlorophenyl substituent, a methyl ester group, and a protonated amino group, forming a hydrochloride salt. Key characteristics include:

  • Storage: Requires an inert atmosphere at room temperature to maintain stability .
  • Hazards: Classified under GHS with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding dust inhalation (P261), using protective gloves (P280), and specific first-aid protocols for exposure (P301+P312, P305+P351+P338) .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTFEHXAVUQWDQ-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of 3,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in the compound undergoes oxidation to form nitro derivatives under strong oxidizing conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Mechanism : The oxidation converts the -NH₂ group to a nitro group (-NO₂), altering the compound’s electronic and steric properties.

  • Applications : This reaction is critical for synthesizing nitro-substituted derivatives, which may exhibit enhanced biological activity due to increased lipophilicity.

Reduction Reactions

The compound’s amino group can be reduced to form secondary or tertiary amines, depending on the reaction conditions:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

  • Mechanism : Reduction typically targets the amino group, though ester functionalities may remain intact. The stereochemistry of the compound’s chiral center may influence reaction selectivity.

Substitution Reactions

The dichlorophenyl moiety and ester group participate in substitution reactions:

  • Reagents : Aluminum chloride (AlCl₃) for Friedel-Crafts alkylation/acylation; nucleophilic agents (e.g., amines, alcohols) for ester hydrolysis.

  • Mechanism : The dichlorophenyl ring may undergo electrophilic substitution, while the ester group reacts with nucleophiles to form amides or carboxylic acids.

Hydrolysis Reactions

Ester hydrolysis converts the methyl ester to the free carboxylic acid:

  • Reagents : Acidic or basic conditions (e.g., HCl, NaOH).

  • Mechanism : The ester group undergoes nucleophilic attack, yielding the corresponding carboxylic acid (e.g., (R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid) .

Chiral Stability and Racemization

The compound’s chiral center at the α-carbon (C2) can undergo racemization under specific conditions:

  • Factors : Heat, acidic/basic media, or enzymatic catalysis may destabilize the chiral configuration.

  • Implications : Racemization would compromise the compound’s stereochemical integrity, affecting its biological activity .

Comparison of Reaction Conditions

Reaction TypeReagents/ConditionsKey Outcome
OxidationKMnO₄ (acidic/neutral)Nitro derivative formation
ReductionLiAlH₄ or H₂/PdSecondary/tertiary amine derivatives
SubstitutionAlCl₃ (Friedel-Crafts)Phenyl ring modification
HydrolysisHCl/NaOHFree carboxylic acid formation

Scientific Research Applications

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride exhibits several notable biological activities:

  • Neurotransmitter Modulation : Research indicates that this compound can influence neurotransmitter systems, particularly those associated with mental health disorders. Its interaction with specific receptors may enhance its efficacy compared to structurally similar compounds.
  • Potential Therapeutic Agent : The compound has shown promise in modulating pathways related to anxiety and depression, suggesting its potential use in developing treatments for these conditions.
  • Antitumor Activity : Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. This activity is likely linked to apoptosis induction through the activation of the caspase pathway.

Data Table of Biological Activities

Biological ActivityCell Line/ModelIC50 ValueMechanism
Neurotransmitter ModulationVarious Models-Receptor Interaction
Antitumor ActivityA549 (Lung Cancer)~10 µMApoptosis via caspase activation
Antitumor ActivityH292 (Lung Cancer)~12 µMp53 activation and apoptosis

Case Study 1: Neurotransmitter Interaction

A study aimed at evaluating the effects of this compound on neurotransmitter levels found that it significantly increased serotonin and norepinephrine levels in animal models. This suggests its potential application in treating mood disorders.

Case Study 2: Antitumor Potential

In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human lung cancer cell lines (A549 and H292). The mechanism was linked to the activation of apoptotic pathways, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to two analogs: 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride () and (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate ().

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Stereochemistry Hazards (GHS)
(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride 880347-78-4 C₁₀H₁₂Cl₃NO₂ 284.57 3,4-dichlorophenyl Ester, amine hydrochloride R-configuration H302, H315, H319, H335
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride 62-31-7 C₈H₁₂ClNO₂ 189.64 3,4-dihydroxyphenyl Phenolic hydroxyl, amine hydrochloride N/A Not specified in evidence
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate N/A C₁₀H₁₁N₂O₄ 224.21 4-nitrophenyl Ester, nitro group S-configuration Not specified in evidence
Key Observations:

The 4-nitrophenyl group in is a strong electron-withdrawing moiety, increasing reactivity in reduction reactions (e.g., conversion to an aminophenyl derivative) .

Stereochemistry :

  • The R-configuration of the target compound contrasts with the S-configuration of the nitro analog (). Enantiomeric differences can significantly influence biological activity, binding affinity, and metabolic pathways .

Functional Groups: The ester group in the target compound and nitro analog contrasts with the phenolic hydroxyl groups in . Esters are typically hydrolyzed in vivo, whereas phenolic compounds may undergo oxidation or conjugation .

Biological Activity

(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, also known as CAS No. 880347-78-4, is a chiral compound with significant biological activities that have drawn attention in pharmaceutical research. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₂Cl₃NO₂
  • Molecular Weight : 284.57 g/mol
  • Solubility : Soluble in various organic solvents
  • Chirality : Exhibits unique properties due to its chiral nature

Biological Activity Overview

The compound has been studied for its effects on neurotransmitter systems and its potential role in treating mental health disorders. The presence of the dichlorophenyl group enhances its receptor affinity, which may lead to increased efficacy compared to similar compounds.

Key Biological Activities

  • Neurotransmitter Modulation : Research indicates that this compound may modulate pathways associated with neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety disorders.
  • Antimicrobial Properties : The compound displays notable antimicrobial activity against various pathogens. The dichlorophenyl group contributes to enhanced lipophilicity, facilitating better penetration into bacterial cells. Studies have shown that dichloro substitutions significantly increase the compound's reactivity and interaction with microbial targets .
  • Anticancer Activity : Preliminary studies suggest anticancer properties against specific cell lines. For instance, it has been reported to decrease the viability of Caco-2 cells significantly, indicating potential as an anticancer agent .

Synthesis Methods

Several synthesis methods have been documented for producing this compound while maintaining its chiral integrity:

  • Chiral Resolution Techniques : Methods such as enzymatic resolution or asymmetric synthesis are commonly employed.
  • Reagents and Conditions : Specific reagents and controlled conditions are crucial for achieving high yields and purity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and biological implications of compounds related to this compound:

Compound NameStructureKey Differences
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochlorideC₁₀H₁₃ClFNO₂Contains a fluorine atom instead of chlorine
(S)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochlorideC₁₀H₁₂Cl₃NO₂Enantiomeric form; may exhibit different biological properties
Methyl 2-amino-3-(phenyl)propanoate hydrochlorideC₉H₁₃ClNO₂Lacks halogen substitution; likely different pharmacological activity

Case Studies and Research Findings

  • Neurotransmitter System Interaction :
    • A study highlighted the compound's ability to influence serotonin receptors, suggesting a potential role in antidepressant therapies.
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound exhibited antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) indicating strong potency compared to standard antibiotics like vancomycin .
  • Anticancer Potential :
    • Research indicated that the compound significantly reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls, showcasing its potential as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride?

Methodological Answer:
The compound is synthesized via condensation reactions using precursors like p-chlorophenylacetic acid and thionyl chloride, followed by stereoselective coupling with (R)-configured amino esters. Recrystallization from chloroform-methanol yields high-purity crystals suitable for structural validation . Key steps include:

  • Reagent Optimization : Thionyl chloride for carboxyl activation.
  • Stereochemical Control : Use of chiral starting materials or enzymatic resolution to ensure (R)-configuration.
  • Purification : Recrystallization (CHCl₃-MeOH) to remove by-products .

Basic: How should researchers handle solubility and storage to maintain compound integrity?

Methodological Answer:

  • Solubility : Prepare stock solutions in polar aprotic solvents (e.g., DMSO or methanol) based on solubility testing. Avoid aqueous buffers unless stability is confirmed.
  • Storage : Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced: What advanced techniques validate stereochemical purity and configuration?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol mobile phase to resolve enantiomers. Compare retention times with racemic standards.
  • X-ray Crystallography : Single-crystal analysis confirms absolute (R)-configuration via spatial arrangement of substituents (e.g., dichlorophenyl and methyl ester groups) .
  • Optical Rotation : Measure specific rotation ([α]D) against literature values to detect racemization .

Advanced: How can synthetic by-products (e.g., diastereomers or acylated impurities) be minimized?

Methodological Answer:

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.
  • Protecting Groups : Employ Boc or Fmoc groups on the amino moiety to prevent unwanted acylation.
  • Temperature Control : Maintain low temperatures (0–5°C) during coupling steps to suppress racemization .

Basic: Which spectroscopic methods are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl), methyl ester (δ 3.7 ppm), and NH₂ groups (δ 1.5–2.5 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic Cl pattern.
  • IR Spectroscopy : Detect ester C=O (1720–1740 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹) .

Advanced: How to resolve contradictions in chiral purity data between HPLC and polarimetry?

Methodological Answer:

  • Cross-Validation : Repeat HPLC with alternative columns (e.g., Chiralcel® OD-H) and mobile phases.
  • Sample Integrity : Check for degradation (e.g., hydrolysis of the ester group) via LC-MS.
  • Racemization Check : Reflux a sample in methanol and reanalyze; increased racemization indicates instability during analysis .

Basic: What are critical parameters for reproducibility in scaled-up synthesis?

Methodological Answer:

  • Stoichiometry : Precise molar ratios of dichlorophenylpropanoic acid to methylating agents (e.g., MeOH/HCl).
  • Crystallization Conditions : Control cooling rates during recrystallization to ensure consistent crystal morphology .
  • Quality Control : Batch-wise NMR and melting point (186–189°C) analysis to verify purity .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., free amino acid or ester hydrolysis).
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How to evaluate the compound’s potential in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Screen against tyrosine phosphatases (e.g., RPTPβ) based on structural analogs (IC₅₀ ~0.1 μM) .
  • Assay Design : Use pNPP (para-nitrophenyl phosphate) as a substrate in buffer (pH 6.5, 25°C).
  • Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate IC₅₀ and assess competitive/non-competitive inhibition .

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